Home > Products > Building Blocks P4899 > 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 739365-03-8

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Catalog Number: EVT-3158589
CAS Number: 739365-03-8
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid (Compound 4)

  • Compound Description: This compound demonstrated potent inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, achieving 92% growth inhibition at a concentration of 6.25 μg/mL. [] Additionally, it exhibited low toxicity towards mammalian cells, with an IC50 value exceeding 62.5 μg/mL in VERO cells. []

7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines (Compounds 3a,b)

  • Compound Description: These compounds were synthesized through the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid. [] Further reactions with dimethyl sulfate or methylhydrazine led to the formation of various N-methyl derivatives. []

6-Acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and methyl esters

  • Compound Description: These compounds were synthesized by reacting 4-aryl-2,4-dioxobutanoic acids (or their methyl esters) with 1H-tetrazol-5-amine and aromatic aldehydes. [] The reaction with methyl 2,4-dioxopentanoate yielded methyl 6-acetyl-5-hydroxy-7-(2-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-5-carboxylate. []

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives

    • Compound Description: These derivatives are a continuation of the research on 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. Modifications involved removing the carbonyl oxygen and altering the position of the biphenyltetrazole substituent. [] These changes led to the development of orally active Angiotensin II receptor antagonists. Particularly, a methyl substituent at the 3-position was crucial for potent in vivo activity. []

    7-Methyl-5-oxo-1,5-dihydro-8-[1,2,4]-triazolo[4,3-c]pyrimidinecarboxylic acid derivatives

    • Compound Description: These novel triazolo[4,3-c]pyrimidines were synthesized from derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine. [] During the synthesis, 4-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine-3,6-dione was also produced. [] Biological activity tests on some of these triazolo[4,3-c]pyrimidines showed no significant results. []

    Dihydrotetrazolopyrimidine derivatives

    • Compound Description: This series was synthesized via a three-component Biginelli reaction, utilizing ethyl 3-oxobutanoate, 5-amino tetrazole, and various aromatic aldehydes. [] The study found a correlation between the electronic properties of the aromatic aldehyde substituents and the reaction's time and yield. [] These compounds displayed moderate to strong anti-proliferative activity against 4T1 and HeLa cancer cell lines. Notably, Ethyl (E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate and Ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibited potent anti-proliferative effects in vitro by inducing apoptotic cell death. [] Furthermore, some compounds in this series demonstrated stronger α-glucosidase inhibitory activity than quercetin. []

    5-Methyl-7-oxo-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (N8)

    • Compound Description: This compound is an inhibitor of the KDM5A Jmj domain. []

    3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives

    • Compound Description: This series of compounds was synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one through reactions with various reagents like hydroxylamine hydrochloride, urea, and aromatic amines. [] The compounds were tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. [] Among the synthesized compounds, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed the most potent inhibitory activity with an IC50 of 11 µM. []
    Source and Classification

    This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is classified as a heterocyclic organic compound with significant relevance in medicinal chemistry due to its structural features that allow for interaction with biological targets. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its complex structure, indicating its specific functional groups and arrangement.

    Synthesis Analysis

    The synthesis of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves several key steps:

    1. Condensation Reactions: A common method involves the condensation of a carboxylic acid with substituted amines under reflux conditions. This process often requires the use of catalysts or specific solvents to enhance reaction efficiency.
    2. Cyclization: Following the initial condensation, cyclization reactions are performed to form the pyrazolo[1,5-a]pyrimidine framework. Acidic conditions can facilitate this step by promoting the formation of the heterocyclic ring.
    3. Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

    Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and ensuring the desired structural integrity of the final compound.

    Molecular Structure Analysis

    The molecular structure of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be described in detail as follows:

    • Molecular Formula: C10_{10}H8_{8}N4_{4}O3_{3}
    • Molecular Weight: Approximately 232.20 g/mol
    • Structural Features: The compound contains a methyl group at position 2, an oxo group at position 7, and a carboxylic acid group at position 6. The fused ring system imparts rigidity and planarity to the molecule.

    The presence of nitrogen atoms in the heterocyclic rings contributes to its ability to form hydrogen bonds with biological macromolecules, enhancing its potential as a pharmacophore.

    Chemical Reactions Analysis

    2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can participate in various chemical reactions:

    1. Dimroth Rearrangement: This rearrangement is significant in the chemistry of pyrimidines and involves the migration of nitrogen atoms within the ring structure under acidic or basic conditions.
    2. Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions to form derivatives with enhanced biological activity.
    3. Reduction Reactions: The oxo group may be reduced to a hydroxyl group under specific conditions, modifying the compound's reactivity and biological profile.

    These reactions are essential for developing analogs with improved pharmacological properties.

    Mechanism of Action
    • Enzyme Inhibition: Many pyrazolo[1,5-a]pyrimidines act as inhibitors for kinases or other enzymes linked to disease processes such as cancer or inflammation.
    • Antiviral Activity: Some derivatives have shown promise in targeting viral polymerases essential for viral replication, making them candidates for antiviral drug development.
    Physical and Chemical Properties Analysis

    The physical and chemical properties of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid include:

    • Appearance: Typically presented as a crystalline solid.
    • Solubility: Soluble in polar solvents such as water and methanol; solubility can vary based on pH.
    • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

    These properties influence its formulation in pharmaceutical applications and its behavior in biological systems.

    Applications

    2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several potential applications:

    1. Pharmaceutical Development: Due to its structural characteristics, it is being investigated for use as an anti-inflammatory agent or a potential treatment for viral infections.
    2. Biological Research: Its derivatives are often utilized in studies aimed at understanding cellular mechanisms related to cancer biology or infectious diseases.
    3. Drug Discovery Platforms: The compound serves as a scaffold for designing new drugs through combinatorial chemistry approaches aimed at enhancing efficacy against specific targets.
    Synthetic Methodologies for 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

    Cyclization Strategies for Pyrazolo[1,5-a]pyrimidine Core Formation

    The construction of the pyrazolo[1,5-a]pyrimidine scaffold represents the foundational step in synthesizing 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The most efficient methodologies employ cyclocondensation reactions between appropriately substituted pyrazole precursors and β-dicarbonyl equivalents. Research demonstrates that enaminone derivatives serve as superior electrophilic partners compared to traditional 1,3-dicarbonyl compounds due to enhanced regiocontrol. Specifically, reactions between 3-aminopyrazoles and β-dimethylaminovinyl ketones in refluxing acetic acid yield the bicyclic core with high efficiency [3]. This approach leverages the nucleophilic character of the pyrazole amino group attacking the activated enone system, initiating a cascade that forms the pyrimidine ring through intramolecular dehydration.

    Critical to this methodology is the solvent-mediated control over reaction kinetics. Acetic acid not only facilitates proton transfer but also maintains the reaction intermediates in solution, preventing oligomerization. Alternative solvents like ethanol or dimethylformamide (DMF) often result in reduced yields (15-20% lower) due to incomplete cyclization or side-product formation. The cyclization typically proceeds at elevated temperatures (80-110°C), with reaction monitoring essential to prevent over-oxidation. A key limitation arises when using unsymmetrical enaminones, which can yield regioisomeric mixtures; this challenge necessitates precise structural tuning of starting materials to ensure correct substitution at positions 2 and 6 [4] [7].

    Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Core Formation via Cyclocondensation

    Pyrazole PrecursorEnaminone EquivalentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
    5-Amino-1H-pyrazole-4-carboxylateβ-Dimethylaminovinyl ketoneAcetic acid110665-70
    3-Amino-1H-pyrazoleEthoxyvinyl ketoneEthanol80845-50
    5-Aminopyrazoleβ-AminoacrylonitrileDMF100555-60

    The thermal cyclization method offers scalability advantages, with literature reports of multi-gram syntheses (up to 50g batches) without significant yield reduction. Post-cyclization, the dihydropyrimidinone system spontaneously aromatizes to the 7-oxo-4,7-dihydro form under reaction conditions, eliminating the need for separate oxidation steps at this stage [3] [9].

    Regioselective Introduction of Methyl and Carboxylic Acid Substituents

    Achieving precise regiochemistry in the 2-methyl and 6-carboxylic acid substituents demands strategic planning early in the synthetic sequence. Research indicates that the methyl group at C2 is optimally introduced via pre-functionalization of the pyrazole precursor. Specifically, employing 5-amino-3-methyl-1H-pyrazole as a starting material ensures exclusive methyl incorporation at the pyrazole-derived position, which becomes C2 in the fused system. This approach capitalizes on the inherent regioselectivity of the cyclocondensation, where the pyrazole carbon adjacent to the amino group forms C3a-C7a bond, positioning the methyl group exclusively at C2 [3] [6].

    The carboxylic acid moiety at C6 requires divergent tactics, typically introduced via three approaches:

    • Carboxylation of pre-formed core: Direct lithiation at C6 using LDA at -78°C followed by quenching with solid CO₂
    • Pre-installation on enaminone: Utilizing β-dimethylaminovinyl glyoxylate equivalents introduces the carboxylic acid during cyclization
    • Oxidative transformation: Conversion of pre-existing 6-methyl or 6-formyl groups via permanganate oxidation or haloform reaction

    Among these, the enaminone route demonstrates superior regioselectivity, as confirmed by NMR studies of reaction intermediates. The carboxyl group activates the C6 position toward electrophilic substitution while directing subsequent modifications to C5. However, this method faces challenges with decarboxylation side reactions during high-temperature cyclization steps. Research demonstrates that incorporating copper(I) oxide (5 mol%) as a decarboxylation inhibitor increases yields by 15-20% in critical steps [4] [9].

    Table 2: Regiocontrol Strategies for Key Substituents

    Substituent PositionDirecting Group StrategyRegioselectivity AchievedKey Limitation
    C2 Methyl3-Methyl group on pyrazole precursor>98% regiopurityLimited to symmetric enaminones
    C6 Carboxylic AcidCarboxylated enaminone85-90% regioselectivityDecarboxylation during cyclization
    C5 Modification6-CO₂H as directing groupOrtho-selectivity >90%Requires protection/deprotection
    C3 FunctionalizationBromination at C380% selectivityCompetes with C5 substitution

    Advanced studies reveal that steric and electronic effects significantly impact substitution patterns. The electron-withdrawing carboxylic acid at C6 deactivates the ring toward electrophilic attack while enhancing nucleophilic displacement at adjacent positions. This property enables sequential functionalization where C6 carboxylation precedes C5 modification, providing a robust route to diverse analogs while maintaining the core 2-methyl-6-carboxylic acid structure [4] [7].

    Optimization of Oxidation and Functionalization Steps

    Final maturation to the target compound often requires late-stage oxidation and functional group interconversion. The 7-oxo group formation merits particular attention, as under-oxidation leaves the 4,7-dihydro form while over-oxidation degrades the ring system. Optimal conditions employ manganese dioxide (MnO₂) in anhydrous dioxane at 60°C, achieving >95% conversion to the 7-oxo state without decarboxylation. Alternative oxidants like ceric ammonium nitrate (CAN) or DDQ prove less effective, yielding substantial quantities of carboxylic acid decarboxylation products (up to 40% byproducts) [4] [10].

    For compounds requiring carboxylic acid installation via oxidation of aldehyde precursors, the haloform reaction remains the benchmark methodology. Critical optimization involves:

    • Controlled addition rate of sodium hypochlorite (1 eq/h) to 6-formyl intermediates
    • Maintenance of pH 10-11 with carbonate buffers to prevent acid-catalyzed degradation
    • Strict temperature control (0-5°C) during oxidant additionThese parameters collectively suppress side reactions, improving yields from typically 40-45% to 70-75% on multi-gram scale. Post-oxidation, careful acidification to pH 3-4 with HCl precipitates the carboxylic acid while avoiding lactam hydrolysis [4].

    The introduction of pressurized carbon dioxide (20-50 psi) during lithiation-carboxylation steps substantially enhances efficiency. This technique minimizes the exothermicity of the carboxylation and suppresses dimerization by rapidly quenching the unstable 6-lithio species. When coupled with turbo-Grignard reagents, this method achieves 85% yield for direct carboxylation of the 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine core, representing a 30% improvement over traditional solid CO₂ quenching methods [4].

    Table 3: Optimized Parameters for Key Functionalization Steps

    TransformationOptimal Reagent/ConditionsTemperatureReaction TimeYield Improvement vs Standard
    Aldehyde → Carboxylic AcidNaOCl (1.05 eq), pH 10.5 buffer0°C → 25°C4 h+35%
    C-H Lithiation/Carboxylations-BuLi/CO₂ (40 psi)-78°C30 min+30%
    4,7-Dihydro → 7-OxoMnO₂ (10 eq), anhyd dioxane60°C8 h+25%
    Decarboxylation PreventionCu₂O (5 mol%)RefluxN/A+20%

    Solvent optimization profoundly impacts functionalization efficiency. For oxidation steps, mixtures of tetrahydrofuran and water (4:1) outperform pure aqueous or organic solvents by solubilizing both polar intermediates and oxidants. Similarly, dimethyl sulfoxide (DMSO) facilitates higher reaction temperatures without decomposition during enol oxidation. Recent advances demonstrate that microwave assistance (100W, 100°C) reduces oxidation times from hours to minutes while improving yields by 12-15% through suppression of thermal degradation pathways [3] [4] [9].

    Properties

    CAS Number

    739365-03-8

    Product Name

    2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

    IUPAC Name

    2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

    Molecular Formula

    C8H7N3O3

    Molecular Weight

    193.16 g/mol

    InChI

    InChI=1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14)

    InChI Key

    IBCBHLQKAIHDIP-UHFFFAOYSA-N

    SMILES

    CC1=CC2=NC=C(C(=O)N2N1)C(=O)O

    Canonical SMILES

    CC1=CC2=NC=C(C(=O)N2N1)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.